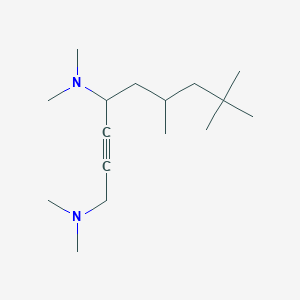
1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine is a synthetic organic compound characterized by its unique structure, which includes multiple methyl groups and a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with methyl groups, followed by the introduction of the alkyne functionality through a coupling reaction. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to modulate these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-ene-1,4-diamine: Similar structure but with a double bond instead of a triple bond.
1-N,1-N,4-N,4-N,6,8,8-heptamethylnonane-1,4-diamine: Similar structure but fully saturated without any double or triple bonds.
Uniqueness: 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine is unique due to its alkyne group, which imparts distinct chemical reactivity and potential applications. The presence of multiple methyl groups also influences its physical and chemical properties, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
7467-62-1 |
|---|---|
Molecular Formula |
C16H32N2 |
Molecular Weight |
252.44 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine |
InChI |
InChI=1S/C16H32N2/c1-14(13-16(2,3)4)12-15(18(7)8)10-9-11-17(5)6/h14-15H,11-13H2,1-8H3 |
InChI Key |
HEZYTKNQCGFASS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C#CCN(C)C)N(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


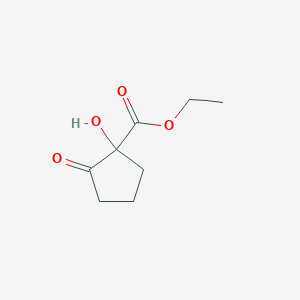
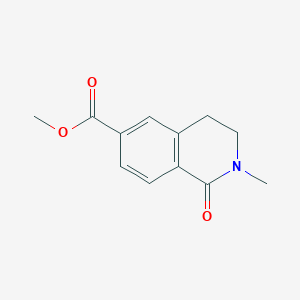

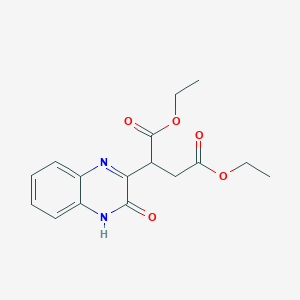
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)
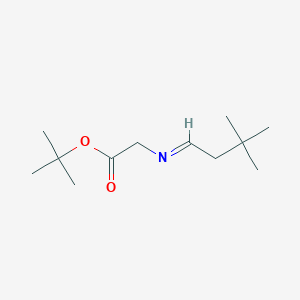
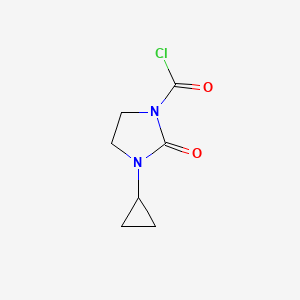

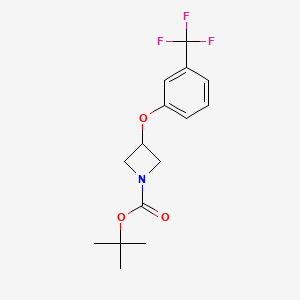
![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)
![4,5,6,7-Tetrahydrothieno[3,2-b]pyridine](/img/structure/B13993910.png)
![[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)
![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)

